molecular formula C12H19NO B12067181 1-(2-Methoxyphenyl)pentan-1-amine

1-(2-Methoxyphenyl)pentan-1-amine

Cat. No.: B12067181
M. Wt: 193.28 g/mol
InChI Key: KOULXVRHOPXTBJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C12H19NO It is a derivative of phenylpentanamine, where a methoxy group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with pentylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-methoxybenzyl chloride and pentylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in an appropriate solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)pentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)pentan-1-amine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)butan-1-amine: Similar structure but with a shorter carbon chain.

    1-(2-Methoxyphenyl)hexan-1-amine: Similar structure but with a longer carbon chain.

    1-(2-Methoxyphenyl)propan-1-amine: Similar structure but with an even shorter carbon chain.

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of the methoxy group on the phenyl ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(2-methoxyphenyl)pentan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-4-8-11(13)10-7-5-6-9-12(10)14-2/h5-7,9,11H,3-4,8,13H2,1-2H3

InChI Key

KOULXVRHOPXTBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1OC)N

Origin of Product

United States

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